rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate
Description
rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate (molecular formula: C₁₁H₁₉NO₃, molecular weight: 213.28) is a bicyclic carbamate derivative characterized by a 6-oxabicyclo[3.1.0]hexane core . The "rac" designation indicates a racemic mixture of enantiomers. Its structure includes a tert-butyl carbamate group attached to a methyl-substituted bicyclo[3.1.0]hexane system, which incorporates an oxygen atom in the six-membered ring. This compound is typically utilized as a synthetic intermediate in pharmaceutical chemistry, leveraging the carbamate group’s stability and the bicyclic system’s conformational rigidity .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-(6-oxabicyclo[3.1.0]hexan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-6-7-4-5-8-9(7)14-8/h7-9H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
YECDILQHQJBHKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC2C1O2 |
Origin of Product |
United States |
Preparation Methods
Bromination and Oxidative Functionalization
Intermediate bromination is critical for subsequent nucleophilic substitutions. A protocol from details bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under cryogenic conditions:
Carbamate Group Introduction
The tert-butyl carbamate moiety is installed via a two-step sequence:
Amine Protection :
Salt Formation :
- The Boc-protected amine is treated with HCl in ethanol to precipitate the hydrochloride salt.
Patent highlights a viscosity-controlled approach using neutral reagents (e.g., unprotonated amines), which improves mixing and yield (up to 85% purity by HPLC).
Stereochemical Control and Resolution
Diastereoselective Annulation
The (3 + 2) annulation’s diastereoselectivity is enhanced by:
Enzymatic Resolution
For racemic mixtures, employs esterase-mediated kinetic resolution:
- Conditions : rac-6-oxabicyclo[3.1.0]hexane derivatives are treated with esterase AC “Amano” in aqueous buffer (pH 7–8) at 30°C.
- Outcome : Selective hydrolysis of one enantiomer achieves >98% ee for the desired (1R,2S,5S) isomer.
Industrial-Scale Optimization
Patent addresses challenges in large-scale synthesis:
- Reagent Neutrality : Using neutral forms of reagents (e.g., free amine instead of hydrochloride salt) reduces viscosity, enabling efficient stirring.
- Reaction Time : Extended stirring (3–8 hours) ensures complete conversion without side reactions.
- Workflow : Continuous flow reactors and automated pH control minimize batch variability.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different oxabicyclohexane derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate is used in a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : The tert-butyl carbamate group in the target compound serves as a stable protecting group for amines, contrasting with pivalate or methyl esters, which are more labile under basic conditions .
- Biological Relevance : Azabicyclo analogues (e.g., –12) are prevalent in CNS drug candidates due to their ability to mimic bioactive conformations of natural amines .
- Stereochemical Impact : Epimeric separation () highlights the importance of stereochemistry in optimizing pharmacokinetic properties, such as metabolic stability .
Biological Activity
Rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate is a synthetic organic compound notable for its unique bicyclic structure and carbamate functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is characterized by a bicyclo[3.1.0]hexane core, which contributes to its distinct chemical properties. The presence of the carbamate group allows for various chemical reactions such as hydrolysis and cycloaddition, enhancing its utility in organic synthesis and biological studies. Its CAS number is 2307736-87-2, and it is often utilized as a building block in pharmaceutical applications.
The biological activity of this compound is primarily linked to its interactions with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activities or bind to various receptors, influencing pharmacodynamic and pharmacokinetic profiles.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound in various biological models:
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Antiparasitic Effects : In vitro assays have indicated potential antiparasitic activity, making it a candidate for further exploration in the treatment of parasitic infections.
- Neuroactive Properties : The compound's structural similarities to known neuroactive agents suggest it may influence neurotransmitter systems, although specific mechanisms remain to be elucidated.
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety of this compound:
- Study 1 : In a rodent model, administration of the compound demonstrated a significant reduction in inflammation markers, suggesting potential anti-inflammatory effects.
- Study 2 : A comparative study with structurally similar compounds revealed that this compound had superior binding affinity for certain receptors involved in pain modulation.
Data Table: Comparison with Related Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Carbamate functional group | Antimicrobial, antiparasitic |
| 4-Carbamoylcyclohexanol | Structure | Hydroxyl group present | Moderate antibacterial |
| 6-Oxabicyclo[3.1.0]hexane | Structure | Lacks carbamate functionality | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
